4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol
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Overview
Description
4-Bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol is a chemical compound with the molecular formula C₁₃H₉BrFNO and a molecular weight of 294.12 g/mol . This compound is known for its applications in various scientific research fields, particularly in the development of organic light-emitting diodes (OLEDs) .
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-fluorophenol with 2-fluorobenzaldehyde under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
4-Bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-Bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound is utilized in biochemical research for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets. In the context of OLEDs, the compound functions as an emitter material, where it undergoes excitation and emission processes. The excitation involves the absorption of energy, leading to the promotion of electrons to higher energy states. The subsequent emission occurs when the excited electrons return to their ground state, releasing energy in the form of light .
Comparison with Similar Compounds
4-Bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol can be compared with similar compounds such as:
(E)-2-(((4-Fluorophenyl)imino)methyl)phenol: This compound has a similar structure but lacks the bromine atom, which can affect its reactivity and applications.
4-Bromo-2-fluorophenol: This compound is a precursor in the synthesis of this compound and shares some chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-bromo-2-[(2-fluorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFARSEXTBJQNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Br)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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